molecular formula C18H17N3O3S B11598966 (2E)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2E)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11598966
M. Wt: 355.4 g/mol
InChI Key: GVAFNDMVHVTXIQ-UHFFFAOYSA-N
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Description

(2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a 3-methoxyphenylamine with a thiazinane derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, (2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide may be explored as a lead compound for the development of new drugs. Its pharmacokinetic and pharmacodynamic properties can be studied to assess its therapeutic potential.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide include other thiazinane derivatives with different substituents. Examples include:

  • N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in its specific substituents and stereochemistry, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-16(22)21-18(25-15)20-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

GVAFNDMVHVTXIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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